molecular formula C7H11N3 B12951591 2-(Hydrazinylmethyl)-5-methylpyridine

2-(Hydrazinylmethyl)-5-methylpyridine

Cat. No.: B12951591
M. Wt: 137.18 g/mol
InChI Key: LGWOBGPYOPTZOV-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-5-methylpyridine is a pyridine derivative featuring a hydrazinylmethyl substituent at the 2-position and a methyl group at the 5-position. These analogs are frequently explored in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(5-methylpyridin-2-yl)methylhydrazine

InChI

InChI=1S/C7H11N3/c1-6-2-3-7(5-10-8)9-4-6/h2-4,10H,5,8H2,1H3

InChI Key

LGWOBGPYOPTZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-5-methylpyridine typically involves the reaction of 2-chloromethyl-5-methylpyridine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloromethyl-5-methylpyridine+Hydrazine Hydrate2-(Hydrazinylmethyl)-5-methylpyridine+HCl\text{2-Chloromethyl-5-methylpyridine} + \text{Hydrazine Hydrate} \rightarrow \text{2-(Hydrazinylmethyl)-5-methylpyridine} + \text{HCl} 2-Chloromethyl-5-methylpyridine+Hydrazine Hydrate→2-(Hydrazinylmethyl)-5-methylpyridine+HCl

Industrial Production Methods

Industrial production methods for 2-(Hydrazinylmethyl)-5-methylpyridine are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Intermediates :
    • 2-(Hydrazinylmethyl)-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be used to synthesize derivatives that exhibit biological activity against several pathogens .
    • The compound has been explored for its potential use in synthesizing anti-cancer agents due to its ability to form complexes with metal ions, which can enhance the efficacy of therapeutic agents .
  • Antimicrobial Activity :
    • Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 2-(Hydrazinylmethyl)-5-methylpyridine. Research indicates that compounds with similar structures exhibit moderate activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. .
    • The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Organic Synthesis Applications

  • Synthesis of Heterocycles :
    • The compound is a versatile building block for synthesizing various heterocyclic compounds, which are crucial in developing agrochemicals and pharmaceuticals. For example, it can be utilized in the synthesis of imidazole derivatives, which have significant biological activities .
    • Its reactivity allows it to participate in Mannich reactions and other coupling reactions that yield complex organic molecules efficiently .
  • Coordination Chemistry :
    • 2-(Hydrazinylmethyl)-5-methylpyridine can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes have been studied for their catalytic properties and potential applications in organic transformations .

Case Studies

  • Synthesis of Antimicrobial Agents :
    • A study focused on synthesizing a series of pyridine-based antimicrobial agents utilizing 2-(Hydrazinylmethyl)-5-methylpyridine as a key intermediate. The synthesized compounds were tested against various pathogens, demonstrating promising antibacterial activity .
  • Metal Complexes for Drug Delivery :
    • Research has explored the formation of metal complexes using 2-(Hydrazinylmethyl)-5-methylpyridine as a ligand. These complexes exhibited enhanced solubility and stability, making them suitable candidates for drug delivery systems targeting cancer cells .

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-5-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyridine Modifications

  • 2-(4-Fluorophenyl)-5-methylpyridine : Incorporates a fluorophenyl group at the 2-position, enhancing electron-withdrawing properties. This modification is critical in photoredox catalysis for Ir(III) complexes .
  • 2-(2-(3-Methoxyphenyl)ethynyl)-5-methylpyridine (M-5MPEP) : Features an ethynyl linkage to a methoxyphenyl group, enabling π-conjugation. This structure is pivotal in modulating mGlu5 receptor activity as a negative allosteric modulator (NAM) .
  • 2-(4-(Bromomethyl)phenyl)-5-methylpyridine : Contains a bromomethyl group, facilitating further functionalization (e.g., Suzuki coupling). Its molecular weight is 262.15 g/mol .

Heterocyclic Hybrids

  • 2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine : Combines triazole and thiophene moieties, demonstrating dual functionality in leukotriene biosynthesis inhibition (mp 196–198°C) .

Physicochemical Properties

Thermal and Spectral Data

  • 2-(4-Fluorophenyl)-5-methylpyridine : mp 58–59°C, pKa ~4.80 .
  • 2-(3’-Methoxyphenyl)-5-methylpyridine : ¹H NMR (CDCl₃) δ 8.51 (dd, J=0.70 Hz), 2.36 (s, CH₃) .
  • M-5MPEP : HRMS [M+H]⁺ calcd. 242.1903, found 242.1899 .

Solubility and Stability

Lipophilic derivatives (e.g., ureido-pyridines in ) exhibit enhanced cellular permeability but reduced aqueous solubility. Brominated analogs (e.g., ) require inert storage conditions due to reactivity.

Medicinal Chemistry

  • mGlu5 Receptor Modulation : M-5MPEP acts as a NAM with IC₅₀ < 1 μM, suppressing Ca²⁺ oscillations in astrocytes .
  • Leukotriene Biosynthesis Inhibition: Triazole-pyridine hybrids (e.g., ) show IC₅₀ values in the nanomolar range.
  • Cell Differentiation : Ureido derivatives (e.g., 2-(3-ethylureido)-5-methylpyridine) induce erythroid maturation at 0.075–0.5 mM, 70× more potent than HMBA .

Materials Science

  • Photocatalysts : 2-(4-Fluorophenyl)-5-methylpyridine serves as a ligand in Ir(III) complexes for OLEDs .
  • Synthetic Intermediates : Bromomethyl derivatives (e.g., ) are precursors for Suzuki-Miyaura cross-coupling.

Biological Activity

2-(Hydrazinylmethyl)-5-methylpyridine is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydrazinylmethyl group at the 2-position and a methyl group at the 5-position. The presence of the hydrazinyl group is particularly noteworthy as it can engage in various chemical reactions, enhancing the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that 2-(Hydrazinylmethyl)-5-methylpyridine exhibits notable antimicrobial properties.

  • In vitro Studies : Research has demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties. For example, MIC values against Staphylococcus aureus and Escherichia coli were found to be in the range of 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .
  • Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of the hydrazinyl group to form covalent bonds with bacterial enzymes or structural proteins, disrupting cellular functions and leading to cell death .

Anticancer Activity

The potential anticancer properties of 2-(Hydrazinylmethyl)-5-methylpyridine have also been explored:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation. For instance, it demonstrated significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. The hydrazinyl moiety may interact with DNA or RNA, leading to impaired replication and transcription processes .

Research Findings and Case Studies

Several case studies have contributed to understanding the biological activity of 2-(Hydrazinylmethyl)-5-methylpyridine:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against a panel of bacteria including Bacillus subtilis, E. coli, and Salmonella typhi. The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on concentration, surpassing standard antibiotics like penicillin in some cases .
  • Anticancer Activity :
    • In a comparative study with known anticancer agents, 2-(Hydrazinylmethyl)-5-methylpyridine was shown to induce apoptosis in MCF-7 cells more effectively than doxorubicin at certain concentrations. Flow cytometry analysis indicated increased annexin V staining, confirming apoptotic cell death .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.0039 mg/mL
AntimicrobialEscherichia coli0.025 mg/mL
AnticancerMCF-7 (breast cancer)IC50 = 20 µM
AnticancerA549 (lung cancer)IC50 = 30 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Hydrazinylmethyl)-5-methylpyridine, and how can its purity be verified?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions, often using formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group. Purification involves recrystallization or column chromatography. Characterization employs ¹H/¹³C NMR to confirm hydrazinyl and methyl group positions (e.g., δ ~2.3 ppm for CH₃, δ ~3.8 ppm for CH₂NHNH₂) and HRMS (e.g., [M+H]⁺ at m/z 152.0954 for C₇H₁₁N₃) .

Q. How does 2-(Hydrazinylmethyl)-5-methylpyridine function as a precursor for heterocyclic compounds?

  • Methodological Answer : The hydrazinyl group reacts with ketones/aldehydes to form hydrazones, which undergo cyclization to generate pyrazoles, triazoles, or imidazopyridines. For example, reacting with brominated propionamides yields imidazopyridines (e.g., zolpidem precursors). Schlenk techniques under inert atmospheres are critical to avoid side reactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent inhalation/contact. Avoid dust formation via wet handling. Spills should be collected in sealed containers, not washed into drains. Store in airtight containers at ≤4°C. Environmental precautions align with EPA guidelines for hydrazine derivatives .

Advanced Research Questions

Q. How does structural modification of 2-(Hydrazinylmethyl)-5-methylpyridine impact its efficacy as an mGlu5 receptor modulator?

  • Methodological Answer : Substituents at the 5-methyl position (e.g., ethynyl or methoxy groups) influence binding affinity. SAR studies show that derivatives like M-5MPEP (2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine) act as partial mGlu5 NAMs, reducing cocaine self-administration in rodent models. Radioligand binding assays (e.g., using [³H]MPEP) and electrophysiological recordings in HEK293 cells quantify receptor activity .

Q. What analytical challenges arise in characterizing reaction intermediates of this compound?

  • Methodological Answer : Hydrazone intermediates are prone to tautomerism, complicating NMR interpretation. DFT calculations (e.g., B3LYP/6-31G*) predict stable tautomeric forms, while LC-MS/MS with ion-trap detectors differentiates isomers. Contradictions in HRMS data (e.g., observed vs. calculated m/z) require recalibration using internal standards like sodium formate .

Q. How can conflicting results in reaction mechanisms involving this compound be resolved?

  • Methodological Answer : Discrepancies in cyclization pathways (e.g., competing 5- vs. 6-membered ring formation) are addressed via kinetic isotope effects (KIE) studies and trapping experiments with TEMPO. For example, deuterium labeling at the hydrazinyl group distinguishes radical vs. ionic mechanisms .

Q. What computational tools are used to predict the reactivity of 2-(Hydrazinylmethyl)-5-methylpyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., M06-2X/def2-TZVP) calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) screens derivatives against mGlu5 receptor X-ray structures (PDB: 6N52) to prioritize synthesis .

Data Contradiction Analysis

  • Example : Variability in mGlu5 NAM efficacy (full vs. partial antagonism) may stem from assay conditions (e.g., glutamate concentration in functional assays) or cell line differences (CHO vs. HEK293). Resolve via unified protocol adoption (e.g., IP1 accumulation assays with stable mGlu5-expressing cells) and meta-analysis of published IC₅₀ values .

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